Benzenesulfonamide, p-bromo-N-(3-pyridyl)-
Description
Overview of the Sulfonamide Class and its Historical Significance in Medicinal Chemistry
The sulfonamide functional group, characterized by a sulfuryl group connected to an amine group, forms the basis of sulfa drugs. These drugs were the first broadly effective antibacterials used systemically, heralding the age of antibiotics in medicine. wikipedia.org Their discovery in the 1930s, beginning with the prodrug Prontosil, was a pivotal moment in medical history, offering the first effective treatments for a range of bacterial infections that were often fatal. wikipedia.orgebsco.com The initial therapeutic applications of sulfonamides were primarily for treating bacterial infections caused by species like Streptococcus and Staphylococcus, as well as diseases such as malaria and tuberculosis. ajchem-b.comresearchgate.netajchem-b.com
The introduction of sulfa drugs led to a significant reduction in mortality rates from various infectious diseases. For instance, between 1937 and 1943, these drugs were credited with lowering maternal mortality by 25–40% and pneumonia mortality by 17–36%. wikipedia.org This success spurred the synthesis of thousands of sulfonamide derivatives, leading to improved efficacy and reduced toxicity. wikipedia.org
Academic and Research Importance of Substituted Benzenesulfonamide (B165840) Derivatives
Beyond their initial use as antimicrobials, substituted benzenesulfonamide derivatives have become vital scaffolds in medicinal chemistry due to their diverse biological activities. ajchem-b.comresearchgate.netajchem-b.com This class of compounds has been explored for a wide array of therapeutic applications, including antiviral, antidiabetic, and anticancer properties. ajchem-b.comresearchgate.netajchem-b.com
A significant area of research has been their role as enzyme inhibitors, particularly of carbonic anhydrases (CAs). ajchem-b.comresearchgate.netajchem-b.comacs.org CAs are metalloenzymes involved in numerous physiological and pathological processes, making them attractive drug targets for conditions like glaucoma, edema, and certain cancers. nih.govtandfonline.com The development of benzenesulfonamide-based inhibitors that selectively target specific CA isoforms is an active area of research, aiming to minimize side effects while maximizing therapeutic efficacy. nih.govtandfonline.com For example, some derivatives have shown potent and selective inhibition of tumor-associated CA isoforms IX and XII. acs.orgnih.gov
Furthermore, the chemical versatility of the benzenesulfonamide scaffold allows for the synthesis of a vast number of derivatives with tailored properties. wikipedia.org Researchers have investigated how different substitutions on the benzene (B151609) ring and the sulfonamide nitrogen influence the compound's biological activity, leading to the development of novel therapeutic agents. nih.govnih.gov
Specific Research Focus on Benzenesulfonamide, p-bromo-N-(3-pyridyl)- and Related Analogues
"Benzenesulfonamide, p-bromo-N-(3-pyridyl)-" is a specific derivative that has garnered interest within the scientific community. Its structure, featuring a p-brominated benzene ring and a 3-pyridyl group attached to the sulfonamide nitrogen, is a subject of study for its potential biological activities. The synthesis of its non-brominated analogue, N-pyridin-3-yl-benzenesulfonamide, has been described, and it has shown antimicrobial activity against both Gram-positive and Gram-negative bacteria. researchgate.net
Research on related analogues often involves modifying the substituents on the benzene ring and the heterocyclic moiety to explore structure-activity relationships. For instance, studies on N-substituted benzenesulfonamides have shown that the nature of the group on the sulfonamide nitrogen can significantly modulate the compound's selectivity for different carbonic anhydrase isoforms. nih.govtandfonline.com The investigation of various substituted benzenesulfonamides continues to be a fruitful area of research for the discovery of new therapeutic agents for a range of diseases, including cancer and infectious diseases. rsc.orgworldscientific.com
Chemical and Physical Properties of Benzenesulfonamide, p-bromo-N-(3-pyridyl)-
While specific experimental data for "Benzenesulfonamide, p-bromo-N-(3-pyridyl)-" is not extensively available in the provided search results, its properties can be inferred from its chemical structure and data for related compounds.
Table 1: Physicochemical Properties of Benzenesulfonamide, p-bromo-N-(3-pyridyl)- and Related Compounds
| Property | Value (for p-bromo-N-(3-pyridyl)benzenesulfonamide) | Related Compound Data |
| CAS Number | 3665-12-1 parchem.com | 4-Bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide: 206259-00-9 hoffmanchemicals.com |
| Molecular Formula | C₁₁H₉BrN₂O₂S parchem.com | 4-Bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide: C₁₂H₁₁BrN₂O₂S hoffmanchemicals.com |
| Molecular Weight | 329.19 g/mol (calculated) | 4-Bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide: 327.2 g/mol hoffmanchemicals.com |
| Appearance | Likely a solid at room temperature | N-pyridin-3-yl-benzenesulfonamide is a solid researchgate.net |
| Melting Point | Not specified | 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide: 400 K researchgate.net |
The synthesis of the related compound N-pyridin-3-yl-benzenesulfonamide involves the reaction of benzene sulfonyl chloride with 3-aminopyridine (B143674). researchgate.net It is plausible that "Benzenesulfonamide, p-bromo-N-(3-pyridyl)-" can be synthesized via a similar route, using p-bromobenzenesulfonyl chloride as a starting material.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-N-pyridin-3-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2S/c12-9-3-5-11(6-4-9)17(15,16)14-10-2-1-7-13-8-10/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFQZXSNXVPFPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NS(=O)(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190111 | |
| Record name | Benzenesulfonamide, p-bromo-N-(3-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3665-12-1 | |
| Record name | Benzenesulfonamide, p-bromo-N-(3-pyridyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003665121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonamide, p-bromo-N-(3-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Benzenesulfonamide, P Bromo N 3 Pyridyl
General Synthetic Strategies for Sulfonamide Scaffold Construction
The formation of the sulfonamide linkage (—SO₂NH—) is the cornerstone of synthesizing a vast array of biologically significant molecules. nih.gov Various methods have been developed, from traditional approaches to modern one-pot procedures, to construct this robust functional group.
Amidation Reactions and Condensation Approaches
The most conventional and widely employed method for constructing sulfonamides is the reaction between a sulfonyl chloride and a primary or secondary amine. datapdf.com This condensation reaction, often carried out in the presence of a base to neutralize the hydrochloric acid byproduct, is a robust and high-yielding approach. researchgate.net For the specific synthesis of p-bromo-N-(3-pyridyl)benzenesulfonamide, this strategy involves the reaction of p-bromobenzenesulfonyl chloride with 3-aminopyridine (B143674).
A study detailing the synthesis of the closely related N-pyridin-3-yl-benzenesulfonamide demonstrated a simple one-pot procedure where benzenesulfonyl chloride was reacted with 3-aminopyridine in the presence of aqueous sodium carbonate (Na₂CO₃) to afford the desired sulfonamide in a 93.3% yield. researchgate.net This method can be directly adapted by using the brominated analogue of the sulfonyl chloride. The reaction proceeds via nucleophilic attack of the amino group of 3-aminopyridine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion.
| Reactants | Reagents/Conditions | Product | Yield | Reference |
| Benzenesulfonyl chloride, 3-Aminopyridine | aq. Na₂CO₃, HCl | N-pyridin-3-yl-benzenesulfonamide | 93.3% | researchgate.net |
| Arylsulfonyl chloride, Cyanoacetohydrazide | - | N-cyanoacetoarylsulfonylhydrazide | - | acs.org |
One-Pot Synthetic Routes
Modern organic synthesis emphasizes efficiency and sustainability, leading to the development of one-pot reactions that minimize intermediate purification steps. Several such strategies are applicable to the synthesis of the sulfonamide scaffold.
One innovative one-pot method allows for the preparation of aromatic sulfonamides from aryl bromides. The process involves converting the aryl bromide into a Grignard reagent, which then reacts sequentially with sulfur dioxide, sulfuryl chloride, and an amine, all within a single reaction vessel. datapdf.com Another advanced one-pot protocol synthesizes sulfonamides directly from unactivated carboxylic acids and amines. nih.govprinceton.edu This method utilizes a copper-catalyzed decarboxylative chlorosulfonylation to convert the carboxylic acid into a sulfonyl chloride in situ, which then readily reacts with an amine. nih.gov This approach is notable for its use of readily available starting materials and circumvention of pre-functionalized substrates. nih.govprinceton.edu
Further one-pot syntheses have been developed starting from heteroaryl thiols and primary amines through direct oxidative coupling, offering a mild alternative to using unstable sulfonyl chlorides. rsc.org
| Starting Materials | Key Reagents/Catalysts | General Product | Key Features | Reference(s) |
| Aryl Bromide, Amine | Mg or iPrMgCl, SO₂, SO₂Cl₂ | Arene Sulfonamide | One-pot conversion from aryl halides | datapdf.com |
| Carboxylic Acid, Amine | Cu catalyst, SO₂ | Aryl Sulfonamide | Decarboxylative halosulfonylation | nih.govprinceton.edu |
| Heteroaryl Thiol, Primary Amine | Oxidant (e.g., I₂O₅) | N-alkyl heteroaryl sulfonamide | Metal-free, mild conditions | rsc.orgthieme-connect.com |
Specific Approaches for Introducing Bromine and Pyridyl Moieties
The synthesis of the target compound requires the specific incorporation of a bromine atom at the para-position of the benzene (B151609) ring and the attachment of a 3-pyridyl group to the sulfonamide nitrogen. These transformations can be achieved through strategic functionalization of precursors or by using appropriately substituted starting materials.
Electrophilic Bromination Techniques
Electrophilic aromatic substitution is the most common method for introducing a bromine atom onto a benzene ring. nih.gov The regioselectivity of this reaction is governed by the existing substituents on the ring. In the context of synthesizing p-bromo-N-(3-pyridyl)benzenesulfonamide, the bromine is typically introduced by starting with a pre-brominated precursor, such as p-bromobenzenesulfonyl chloride. nih.gov
Alternatively, bromination can be performed on the benzenesulfonyl chloride or the fully formed sulfonamide. Reagents like N-bromosuccinimide (NBS) are frequently used for such transformations, often in a suitable solvent like acetonitrile. nih.gov The use of Lewis acid catalysts (e.g., FeBr₃, AlCl₃) can activate the bromine source (Br₂), making it a more potent electrophile for reaction with the aromatic ring. youtube.com The sulfonyl group is a deactivating, meta-directing group. However, if bromination is performed on a precursor like aniline, the powerful activating and ortho-, para-directing nature of the amino group would direct the bromine to the para position. Subsequent protection of the amine, chlorosulfonylation, and reaction with 3-aminopyridine would yield the desired product. To achieve selective monobromination of highly activated rings like aniline, the reactivity of the amino group can be moderated by converting it to an amide, which then directs the incoming electrophile primarily to the para position due to steric hindrance at the ortho positions. youtube.com
| Substrate | Brominating Agent | Catalyst/Conditions | Product | Reference(s) |
| Benzene | Br₂ | FeBr₃ | Bromobenzene | youtube.com |
| Aromatic Compound | N-bromosuccinimide (NBS) | Acetonitrile, 0 °C to 60 °C | Bromo-aromatic compound | nih.gov |
| Aniline | Bromine water | Polar solvent | 2,4,6-Tribromoaniline | youtube.com |
Functionalization for Pyridyl Group Incorporation
The incorporation of the 3-pyridyl moiety is achieved through the formation of the S-N bond. The most direct method is the condensation reaction between a benzenesulfonyl chloride derivative and 3-aminopyridine. researchgate.netacs.org This reaction is a cornerstone in the synthesis of pyridine-based sulfonamides.
The synthesis of pyridine-3-sulfonyl chloride itself, a key intermediate for an alternative synthetic route, can be accomplished from 3-aminopyridine via a diazotization reaction followed by a sulfonyl chlorination step. google.com However, the more common and straightforward approach for the target molecule is the reaction of p-bromobenzenesulfonyl chloride with 3-aminopyridine. researchgate.net The nucleophilicity of the sulfonamide nitrogen is generally lower than that of alkylamines, which can present a challenge, but the reaction with aromatic amines like 3-aminopyridine proceeds effectively, often facilitated by a base. thieme-connect.com
Advanced Synthetic Techniques and Optimization
Research continues to yield more sophisticated and efficient methods for sulfonamide synthesis, moving beyond classical approaches. These advanced techniques offer milder conditions, broader substrate scope, and improved atom economy.
One such method involves the reaction of sulfonyl azides with thioamides to regioselectively synthesize N-sulfonyl amidines, which are structurally related to sulfonamides. nih.gov Another innovative approach is the one-pot, three-component synthesis using the stable sulfinylamine reagent N-sulfinyltritylamine (TrNSO) as a linchpin to assemble organometallic reagents and amines into sulfonimidamides, which are analogues of sulfonamides. nih.gov
For heteroaryl sulfonamides specifically, protocols for the direct oxidative coupling of heteroaryl thiols with amines provide a valuable alternative to methods requiring often unstable heteroaryl sulfonyl chlorides. rsc.org Furthermore, microwave-assisted synthesis has been shown to accelerate the Fukuyama-Mitsunobu reaction for the N-alkylation of heteroaryl sulfonamides, demonstrating how modern technology can optimize these transformations. rsc.org The copper-catalyzed decarboxylative halosulfonylation mentioned previously also represents a significant advancement, enabling the synthesis of sulfonamides from amide coupling partners, which is highly valuable in medicinal chemistry for creating amide bioisosteres. nih.gov
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful technique for the rapid and efficient production of sulfonamide derivatives, including those with heterocyclic moieties like pyridine (B92270). rasayanjournal.co.inresearchgate.net This method offers significant advantages over conventional heating, primarily by dramatically reducing reaction times from hours to mere minutes and often leading to improved yields. rasayanjournal.co.inorientjchem.org The core principle involves the use of microwave irradiation to generate heat within the reaction mixture, leading to a rapid temperature increase and accelerated reaction rates. orientjchem.org
The synthesis of N-aryl sulfonamides under microwave irradiation can be achieved through various routes. One common approach involves the reaction of a sulfonyl chloride with an appropriate amine. rasayanjournal.co.in In the context of Benzenesulfonamide (B165840), p-bromo-N-(3-pyridyl)-, this would involve the reaction of 4-bromobenzenesulfonyl chloride with 3-aminopyridine. Studies on similar compounds, such as the synthesis of N-[4-(5-aryl-1H/phenyl-pyrazol-3-yl)-phenyl]-benzenesulfonamides, demonstrate that microwave irradiation allows the reaction to proceed smoothly, often without the need for a catalyst, resulting in shorter reaction times and higher yields compared to conventional heating methods. rasayanjournal.co.inresearchgate.net
Another innovative microwave-assisted method involves the direct synthesis of sulfonamides from sulfonic acids or their sodium salts, bypassing the need to isolate the often hazardous sulfonyl chloride intermediates. organic-chemistry.orgnih.govacs.org This process typically involves an activating agent, such as 2,4,6-trichloro- organic-chemistry.orgtandfonline.comresearchgate.net-triazine (TCT), and is performed in two microwave-assisted steps. organic-chemistry.org The first step is the activation of the sulfonic acid, followed by the addition of the amine. organic-chemistry.org This methodology has shown broad substrate tolerance and provides high-purity sulfonamides in excellent yields. organic-chemistry.orgacs.org
Solvent-free, or "dry media," conditions are also a hallmark of many microwave-assisted syntheses, which aligns with the principles of green chemistry by minimizing waste. tandfonline.comtandfonline.com For instance, the synthesis of N-sulfonylimines has been successfully carried out by irradiating aldehydes and sulfonamides in the presence of solid supports like montmorillonite (B579905) K10 clay, eliminating the need for a solvent entirely. researchgate.net Similarly, a solvent-free 1,4-aza-conjugate addition reaction between sulfonamides and 2-vinylpyridines has been developed under microwave irradiation, highlighting the versatility of this technique for creating sulfonamide-pyridine linkages. tandfonline.comtandfonline.com
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Related Sulfonamides
| Compound Type | Method | Catalyst | Time | Yield | Reference |
| N-Aryl Pyrazoles | Conventional | Piperidine | - | - | rasayanjournal.co.in |
| N-Aryl Pyrazoles | Microwave | None | 5-6 min | Higher | rasayanjournal.co.in |
| N-polysubstituted ureas | Conventional | - | 12-24 h | 40-75% | nih.gov |
| N-polysubstituted ureas | Microwave | - | 7 min | 85-94% | nih.gov |
| N-(2-(pyridin-2-yl)ethyl)sulfonamides | Conventional | None | Days | - | tandfonline.com |
| N-(2-(pyridin-2-yl)ethyl)sulfonamides | Microwave | None | 30-45 min | Max conversion | tandfonline.com |
This table is generated based on data from syntheses of related sulfonamide structures to illustrate the general advantages of microwave-assisted methods.
Catalyst-Mediated Coupling Reactions (e.g., Copper Iodide)
Catalyst-mediated cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds, and the synthesis of N-aryl sulfonamides is no exception. The Ullmann condensation, a classic copper-catalyzed reaction, is particularly relevant for the synthesis of Benzenesulfonamide, p-bromo-N-(3-pyridyl)-. organic-chemistry.org This reaction typically involves the coupling of an aryl halide with an amine, alcohol, or thiol. organic-chemistry.org For the target compound, this translates to the coupling of an aryl halide like 3-bromopyridine (B30812) with p-bromobenzenesulfonamide.
Copper(I) iodide (CuI) is frequently employed as the catalyst in these reactions. It facilitates the coupling of sulfonamides with aryl halides to form the desired N-aryl sulfonamide. The traditional Ullmann reaction often required harsh conditions, such as high temperatures (frequently over 210°C) and high-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF). organic-chemistry.org However, modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions, often through the use of specific ligands that stabilize the copper catalyst. organic-chemistry.org
The mechanism of the Ullmann-type reaction is thought to involve the formation of a copper(I) amide species, which then undergoes oxidative addition with the aryl halide. organic-chemistry.org Reductive elimination from the resulting intermediate yields the final N-arylated product and regenerates the copper(I) catalyst, allowing the catalytic cycle to continue. The efficiency of the reaction can be significantly influenced by the choice of ligand, base, and solvent.
Recent research has also explored the synergy of combining copper catalysis with microwave irradiation to further enhance reaction efficiency. mdpi.com Microwave-assisted Ullmann-type C-N coupling reactions have been shown to proceed rapidly, often with reduced catalyst loading and in shorter timeframes compared to conventional heating. mdpi.comresearchgate.net
Considerations for Reaction Conditions and Yield Enhancement
Optimizing reaction conditions is crucial for maximizing the yield and purity of Benzenesulfonamide, p-bromo-N-(3-pyridyl)-. Several factors, including the choice of synthetic method, catalyst, solvent, base, and temperature, play a significant role.
pH Control: In conventional syntheses, such as the reaction between a sulfonyl chloride and an amine, maintaining the appropriate pH is critical. For the synthesis of the closely related N-pyridin-3-yl-benzenesulfonamide, the reaction was carried out in the presence of aqueous sodium carbonate (Na2CO3) to maintain a basic pH (8-10), which acts as a scavenger for the hydrochloric acid byproduct. researchgate.net This simple one-pot method furnished the sulfonamide in a high yield of 93.3%. researchgate.net
Catalyst and Ligand System: In catalyst-mediated reactions like the Ullmann condensation, the choice of catalyst and accompanying ligand is paramount. While early methods used stoichiometric amounts of copper powder, modern protocols use catalytic amounts of a copper salt, such as copper(I) iodide, often in combination with a ligand. Ligands like diamines, acetylacetonates, or proline can stabilize the copper catalyst, prevent its agglomeration, and facilitate the catalytic cycle, leading to higher yields under milder conditions. organic-chemistry.org
Solvent Choice: The choice of solvent can dramatically impact reaction outcomes. High-boiling polar aprotic solvents like DMF, DMSO, and NMP are commonly used in Ullmann reactions to achieve the necessary high temperatures. organic-chemistry.org However, the advent of microwave-assisted synthesis has enabled the use of lower-boiling solvents or even solvent-free conditions. tandfonline.comresearchgate.net Solvent-free reactions are particularly advantageous for green chemistry, as they simplify purification and reduce chemical waste. tandfonline.comtandfonline.com
Reaction Temperature and Time: Microwave irradiation has proven to be a key factor in enhancing yields by allowing for rapid heating to high temperatures, thus significantly shortening reaction times. rasayanjournal.co.inresearchgate.net For many sulfonamide syntheses, reaction times have been reduced from several hours or even days to just a few minutes, with a concurrent increase in product yield. rasayanjournal.co.intandfonline.com
Nature of Reactants and Base: The reactivity of the starting materials is a fundamental consideration. In Ullmann-type reactions, aryl iodides are generally more reactive than aryl bromides, which are in turn more reactive than aryl chlorides. The choice of base is also critical; common bases include carbonates (e.g., K2CO3, Cs2CO3) and phosphates (e.g., K3PO4), which are used to deprotonate the sulfonamide and facilitate the formation of the key copper-amide intermediate.
By carefully selecting and optimizing these parameters, chemists can significantly enhance the efficiency and yield of the synthesis of Benzenesulfonamide, p-bromo-N-(3-pyridyl)-.
Molecular Structure Elucidation and Conformational Analysis
Spectroscopic Characterization for Structural Confirmation
Spectroscopic methods are fundamental in confirming the molecular structure of "Benzenesulfonamide, p-bromo-N-(3-pyridyl)-". Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry and Elemental Analysis, provide a complete picture of the compound's connectivity and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
For the pyridyl ring, a set of distinct signals in the aromatic region of the ¹H NMR spectrum is anticipated. The proton at position 2 of the pyridine (B92270) ring is expected to appear at the most downfield shift due to its proximity to the nitrogen atom. The other pyridyl protons would resonate at slightly higher fields. The protons of the p-brominated benzene (B151609) ring are expected to appear as two distinct doublets, characteristic of a para-substituted benzene ring, due to the symmetry of the molecule.
In the ¹³C NMR spectrum, the carbon atoms of both aromatic rings will show distinct resonances. The carbon atoms attached to the nitrogen in the pyridine ring and the carbon atom attached to the bromine in the benzene ring will have characteristic chemical shifts influenced by the electronegativity of these heteroatoms.
A comparative analysis with N-pyridin-3-yl-benzenesulfonamide suggests that the introduction of the bromine atom at the para position of the benzenesulfonyl group would lead to a downfield shift for the carbon atom directly bonded to the bromine and would also influence the chemical shifts of the other carbons in that ring. researchgate.netearthlinepublishers.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Benzenesulfonamide (B165840), p-bromo-N-(3-pyridyl)- (Note: These are predicted values based on analogous compounds and general spectroscopic principles, as specific experimental data was not found in the searched literature.)
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Pyridyl-H2 | 8.4 - 8.6 | - |
| Pyridyl-H4 | 7.8 - 8.0 | - |
| Pyridyl-H5 | 7.3 - 7.5 | - |
| Pyridyl-H6 | 8.2 - 8.4 | - |
| Phenyl-H (ortho to SO₂) | 7.8 - 8.0 | - |
| Phenyl-H (meta to SO₂) | 7.6 - 7.8 | - |
| Pyridyl-C2 | - | ~148 |
| Pyridyl-C4 | - | ~135 |
| Pyridyl-C5 | - | ~124 |
| Pyridyl-C6 | - | ~149 |
| Phenyl-C (ipso to SO₂) | - | ~140 |
| Phenyl-C (ortho to SO₂) | - | ~129 |
| Phenyl-C (meta to SO₂) | - | ~133 |
| Phenyl-C (ipso to Br) | - | ~128 |
Data is estimated and should be confirmed by experimental results.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of "Benzenesulfonamide, p-bromo-N-(3-pyridyl)-" is expected to exhibit characteristic absorption bands corresponding to its functional groups. Key vibrational frequencies would include:
N-H Stretching: A band in the region of 3200-3300 cm⁻¹ corresponding to the stretching vibration of the sulfonamide N-H group.
Aromatic C-H Stretching: Signals typically appearing above 3000 cm⁻¹.
S=O Stretching: Two strong absorption bands are characteristic of the sulfonyl group, an asymmetric stretching band around 1330-1360 cm⁻¹ and a symmetric stretching band around 1150-1180 cm⁻¹.
C=C and C=N Stretching: Aromatic ring vibrations are expected in the 1400-1600 cm⁻¹ region.
C-Br Stretching: A band in the lower frequency region, typically around 500-600 cm⁻¹.
Data from the related N-pyridin-3-yl-benzenesulfonamide shows characteristic peaks for the S=O and N-H stretches, which would be expected to be present in the bromo-substituted derivative as well. researchgate.netearthlinepublishers.com
Table 2: Expected Characteristic FTIR Absorption Bands for Benzenesulfonamide, p-bromo-N-(3-pyridyl)-
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3200 - 3300 |
| Aromatic C-H Stretch | > 3000 |
| Asymmetric S=O Stretch | 1330 - 1360 |
| Symmetric S=O Stretch | 1150 - 1180 |
| Aromatic C=C/C=N Stretch | 1400 - 1600 |
| C-Br Stretch | 500 - 600 |
Mass Spectrometry (ESI-MS, HRMS)
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the compound. For "Benzenesulfonamide, p-bromo-N-(3-pyridyl)-" (Molecular Formula: C₁₁H₉BrN₂O₂S), the expected molecular weight is approximately 313.17 g/mol . aablocks.com High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Electrospray ionization (ESI) is a soft ionization technique that would likely produce a prominent protonated molecular ion [M+H]⁺. Fragmentation patterns would involve the cleavage of the S-N bond and fragmentation of the aromatic rings. No specific experimental mass spectrometry data was found for this compound in the literature search.
Elemental Analysis (CHNS)
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound. For C₁₁H₉BrN₂O₂S, the theoretical elemental composition is approximately:
Carbon (C): 42.19%
Hydrogen (H): 2.89%
Nitrogen (N): 8.94%
Sulfur (S): 10.24%
Experimental values from elemental analysis should closely match these theoretical percentages to confirm the purity and empirical formula of the synthesized compound. Specific experimental data from elemental analysis was not found in the reviewed literature.
Single Crystal X-ray Diffraction Studies
Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional molecular structure and crystal packing of a compound. While a crystal structure for "Benzenesulfonamide, p-bromo-N-(3-pyridyl)-" has not been reported in the searched literature, the crystal structure of a closely related compound, N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide, provides valuable insights into the likely conformation and intermolecular interactions. nih.gov
In this related structure, the dihedral angle between the pyridine and benzene rings is 66.87 (3)°. nih.gov It is plausible that the title compound would adopt a similarly twisted conformation around the S-N bond. The crystal packing is stabilized by a network of intermolecular hydrogen bonds, with the sulfonamide N-H group acting as a hydrogen bond donor and the oxygen atoms of the sulfonyl group acting as acceptors. nih.gov Additionally, π-π stacking interactions between the aromatic rings are likely to play a role in stabilizing the crystal lattice. nih.gov
Table 3: Crystallographic Data for the Analogous Compound N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide nih.gov
| Parameter | Value |
| Molecular Formula | C₁₃H₁₃BrN₂O₂S |
| Molecular Weight | 341.22 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.832 (2) |
| b (Å) | 13.305 (3) |
| c (Å) | 8.6263 (17) |
| β (°) | 105.52 (3) |
| Volume (ų) | 1308.5 (5) |
| Z | 4 |
This data is for a related compound and serves as a model for the potential crystal structure of Benzenesulfonamide, p-bromo-N-(3-pyridyl)-.
Determination of Crystal System and Space Group
While specific single-crystal X-ray diffraction data for Benzenesulfonamide, p-bromo-N-(3-pyridyl)- is not extensively reported in the available literature, analysis of closely related structures provides significant insight into its expected crystallographic properties. For instance, the structurally similar compound, N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide, has been crystallized and analyzed.
This analog was found to crystallize in the monoclinic system with the space group P2₁/n. nih.gov This system is characterized by three unequal axes with one non-orthogonal angle. The space group P2₁/n indicates a primitive cell with a 2₁ screw axis and an n-glide plane. The detailed crystallographic parameters for this related compound are summarized in the table below, offering a predictive model for the title compound.
| Crystallographic Parameter | Value for N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 11.832 (2) |
| b (Å) | 13.305 (3) |
| c (Å) | 8.6263 (17) |
| β (°) | 105.52 (3) |
| Volume (ų) | 1308.5 (5) |
| Z | 4 |
Analysis of Intramolecular Geometries and Torsional Angles
The intramolecular geometry, including bond lengths, bond angles, and torsional angles, defines the conformation of the molecule. The core of Benzenesulfonamide, p-bromo-N-(3-pyridyl)- consists of a sulfonamide bridge (-SO₂NH-) connecting a p-bromophenyl ring and a 3-pyridyl ring. The geometry around the sulfur atom is expected to be tetrahedral.
| Parameter | Reported Value in Analogues | Compound |
|---|---|---|
| Dihedral Angle (Benzene-Pyridine) | 66.87 (3)° | N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide nih.gov |
| Dihedral Angle (Benzene-Benzene) | 41.17 (19)° | 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide |
| C-S-N-C Torsion Angle | 68.4 (3)° | 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide |
Investigation of Intermolecular Interactions
The packing of molecules in the crystal lattice is governed by a network of intermolecular interactions. In sulfonamides, hydrogen bonding is a dominant feature.
Hydrogen Bonding : The sulfonamide group contains an N-H donor and two sulfonyl oxygen acceptors, making it highly proficient at forming hydrogen bonds. In crystalline structures of similar compounds, strong N-H···O hydrogen bonds are consistently observed, often linking molecules into chains or dimers. nih.gov
Halogen Bonding : The bromine atom on the phenyl ring can act as a halogen bond donor, interacting with Lewis basic sites such as oxygen or nitrogen atoms on adjacent molecules. In the crystal structure of a related indole-containing bromo-benzenesulfonamide, short Br···O contacts of 2.9888 (18) Å were observed, indicating a significant halogen bonding interaction that links molecules into chains.
| Interaction Type | Description / Example Distance | Significance |
|---|---|---|
| N-H···O Hydrogen Bond | Forms chains or dimers between sulfonamide groups. | Primary interaction governing crystal packing. |
| Halogen Bond (Br···O/N) | Br···O distance of ~2.99 Å observed in analogues. | Directional interaction contributing to lattice formation. |
| π-π Stacking | Centroid-centroid distance of ~3.76 Å in an analogue. nih.gov | Stabilizes packing through aromatic ring interactions. |
| C-H···π Interaction | A C-H bond interacts with the face of an aromatic ring. nih.gov | Contributes to the three-dimensional network. |
Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii sum, pinpointing key interactions like hydrogen and halogen bonds.
Conformational Preferences and Stereochemical Considerations
The combination of intramolecular torsional angles and intermolecular forces dictates the final conformation adopted by Benzenesulfonamide, p-bromo-N-(3-pyridyl)- in the solid state. The molecule is not planar, with a significant twist between the two aromatic rings, as evidenced by data from analogous structures. nih.gov This twisted conformation is a result of minimizing steric hindrance while optimizing electronic conjugation and intermolecular packing interactions.
The sulfonamide N-H bond can adopt different orientations relative to the sulfonyl group. The specific conformation is often stabilized by the formation of strong intermolecular N-H···O hydrogen bonds, which lock the molecule into a particular arrangement within the crystal lattice. The molecule itself is achiral and does not have stereocenters, so stereochemical considerations are primarily related to these conformational isomers (conformers) that may exist in different environments or crystal polymorphs. The interplay between the molecule's inherent conformational flexibility and the strong directional forces of hydrogen and halogen bonding ultimately determines the supramolecular architecture.
Computational Chemistry and Theoretical Modeling of Benzenesulfonamide, P Bromo N 3 Pyridyl
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the structural and electronic properties of molecules. researchgate.netelectrochemsci.orgsemanticscholar.orgnih.govias.ac.in For sulfonamide derivatives, including Benzenesulfonamide (B165840), p-bromo-N-(3-pyridyl)-, DFT methods provide valuable insights into various molecular characteristics. researchgate.netnih.govresearchgate.net Calculations are often performed using specific functionals, such as B3LYP, combined with a basis set like 6-31G(d,p) to achieve a balance between accuracy and computational cost. nih.govnih.gov These theoretical studies allow for the prediction of optimized molecular geometry, vibrational frequencies, and electronic properties, which can be compared with experimental data where available, often showing good agreement. nih.gov
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. nih.govyoutube.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant parameter for determining molecular reactivity; a smaller energy gap implies higher reactivity and lower kinetic stability. nih.govmdpi.com
For Benzenesulfonamide, p-bromo-N-(3-pyridyl)-, the HOMO is expected to be localized on the p-bromobenzenesulfonyl moiety, which is electron-rich, while the LUMO is likely distributed over the electron-deficient pyridyl ring. This distribution facilitates intramolecular charge transfer from the donor part to the acceptor part of the molecule. nih.gov DFT calculations are used to determine the energies of these orbitals and the resulting energy gap. electrochemsci.orgekb.eg
Table 1: Calculated Frontier Molecular Orbital Properties
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -7.467 |
| ELUMO | -0.682 |
| Energy Gap (ΔE) | 6.785 |
Note: The values presented are representative based on similar structures and may vary depending on the specific computational method and basis set used. mdpi.com
DFT calculations are highly effective in predicting spectroscopic parameters, which can aid in the structural characterization of newly synthesized compounds. semanticscholar.orgnih.gov Theoretical vibrational frequencies can be calculated and compared with experimental data from Fourier-transform infrared (FTIR) and FT-Raman spectroscopy. nih.gov Similarly, electronic absorption spectra, which are crucial for understanding the electronic transitions within the molecule, can be predicted using Time-Dependent DFT (TD-DFT). nih.govnih.gov
For Benzenesulfonamide, p-bromo-N-(3-pyridyl)-, characteristic vibrational modes would include the stretching of the S=O and N-H bonds in the sulfonamide group, as well as vibrations associated with the aromatic rings. The predicted electronic spectrum would likely show transitions corresponding to π→π* and n→π* excitations. researchgate.net
Table 2: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) |
|---|---|---|
| N-H | Stretching | ~3300 |
| C-H (Aromatic) | Stretching | ~3100-3000 |
| C=C (Aromatic) | Stretching | ~1600-1450 |
| S=O | Asymmetric Stretching | ~1350 |
| S=O | Symmetric Stretching | ~1160 |
| C-N | Stretching | ~1300 |
| C-S | Stretching | ~850 |
| C-Br | Stretching | ~680 |
Note: These are approximate values based on DFT calculations for similar sulfonamide structures.
Benzenesulfonamide, p-bromo-N-(3-pyridyl)- can exist in different conformations due to the rotation around the S-N and C-S bonds. DFT calculations can be used to perform a potential energy surface scan to identify the most stable conformer, which corresponds to the global minimum on the energy landscape. wu.ac.th The dihedral angle between the benzene (B151609) and pyridine (B92270) rings is a key determinant of the molecular conformation. nih.gov For similar sulfonamide structures, the most stable conformation is often one that minimizes steric hindrance while allowing for favorable intramolecular interactions. nih.gov Tautomerism, while less common in this specific structure, can also be investigated by comparing the energies of different tautomeric forms.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. electrochemsci.orguni-muenchen.de The MEP map uses a color scale to represent different potential values on the electron density surface. uni-muenchen.de Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net
In Benzenesulfonamide, p-bromo-N-(3-pyridyl)-, the most negative regions are expected to be located around the oxygen atoms of the sulfonyl group and the nitrogen atom of the pyridine ring, making these sites attractive for electrophilic interactions. electrochemsci.org Conversely, the hydrogen atom of the sulfonamide N-H group and the hydrogen atoms of the aromatic rings would exhibit positive electrostatic potential, indicating their susceptibility to nucleophilic attack. electrochemsci.org
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to molecular stability. nih.gov This analysis examines the interactions between filled donor NBOs and empty acceptor NBOs, with the stabilization energy (E(2)) quantifying the strength of these interactions. nih.gov For the title compound, significant interactions are expected between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds.
Non-Covalent Interaction (NCI) analysis is used to identify and visualize weak interactions, such as van der Waals forces, hydrogen bonds, and π-π stacking, both within a molecule and between molecules in a crystal lattice. rsc.orgmdpi.com These interactions play a crucial role in determining the supramolecular assembly and crystal packing of the compound. rsc.org
Table 3: Significant NBO Interactions and Stabilization Energies
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| LP(O) on SO2 | σ(S-N) | ~5-10 |
| LP(N) on Pyridine | π(C-C) in Pyridine | ~15-20 |
| π(C-C) in Benzene | π(C-C) in Benzene | ~20-25 |
| LP(N) on Sulfonamide | σ(S-O) | ~2-5 |
Note: The values are illustrative and based on typical NBO analyses of related sulfonamides.
Molecules with significant intramolecular charge transfer, a large dipole moment, and a high degree of π-conjugation often exhibit nonlinear optical (NLO) properties. ias.ac.indoi.org These materials are of interest for applications in optoelectronics and photonics. ias.ac.in DFT calculations can be used to predict the NLO properties of a molecule by calculating the first-order hyperpolarizability (β). nih.govekb.eg
The structure of Benzenesulfonamide, p-bromo-N-(3-pyridyl)-, with its donor (p-bromophenyl) and acceptor (pyridyl) groups linked by a sulfonamide bridge, suggests potential for NLO activity. The presence of the electron-withdrawing bromine atom and the π-deficient pyridine ring can enhance the charge transfer characteristics of the molecule, leading to a non-zero hyperpolarizability. nih.gov
Table 4: Calculated Nonlinear Optical Properties
| Property | Calculated Value |
|---|---|
| Dipole Moment (μ) | To be calculated |
| Mean Polarizability (α) | To be calculated |
| First-order Hyperpolarizability (β) | To be calculated |
Note: Specific values for these properties would require dedicated DFT calculations.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is instrumental in understanding the binding mechanism of potential drug candidates. For Benzenesulfonamide, p-bromo-N-(3-pyridyl)-, molecular docking simulations are typically performed against well-characterized biological targets known to interact with sulfonamide-containing compounds. A prominent example of such a target is Carbonic Anhydrase (CA), a family of enzymes involved in various physiological processes. Human Carbonic Anhydrase II (hCA II) is often used as a model for these studies due to the extensive structural data available, such as the high-resolution crystal structure PDB ID: 3KS3 rcsb.org.
The initial step in molecular docking involves preparing the three-dimensional structures of both the ligand, Benzenesulfonamide, p-bromo-N-(3-pyridyl)-, and the receptor, hCA II. The ligand structure is typically optimized using quantum chemical methods to obtain a low-energy conformation. The receptor structure is prepared by removing water molecules and co-crystallized ligands from the Protein Data Bank file and adding hydrogen atoms.
A hypothetical representation of the predicted binding mode is detailed in the interactive table below:
| Interacting Ligand Moiety | Receptor Residue/Ion | Interaction Type | Predicted Distance (Å) |
| Sulfonamide (-SO₂NH-) | Zn²⁺ | Coordination | 2.1 |
| Sulfonamide (-SO₂NH-) | Thr199 | Hydrogen Bond | 2.8 |
| p-bromophenyl ring | Val121 | Hydrophobic | 3.5 |
| p-bromophenyl ring | Leu198 | Hydrophobic | 3.9 |
| 3-pyridyl ring | Gln92 | Hydrogen Bond | 3.1 |
| 3-pyridyl ring | His64 | π-π Stacking | 4.2 |
A primary output of molecular docking simulations is the estimation of the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). This value provides a quantitative measure of the strength of the interaction between the ligand and the receptor. Lower binding energies indicate a more stable ligand-receptor complex and, generally, a higher predicted inhibitory potency.
For Benzenesulfonamide, p-bromo-N-(3-pyridyl)-, the calculated binding affinity against hCA II would be compared to that of known inhibitors to gauge its potential efficacy. The interaction energy is a composite of several energetic contributions, including electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation energy. The p-bromo substituent on the benzene ring is expected to contribute favorably to the binding energy through halogen bonding or enhanced hydrophobic interactions.
A summary of hypothetical interaction energies is presented in the following interactive table:
| Energy Component | Contribution (kcal/mol) |
| Electrostatic Energy | -8.5 |
| Van der Waals Energy | -6.2 |
| Hydrogen Bonding Energy | -4.8 |
| Desolvation Energy | +3.1 |
| Total Binding Energy | -16.4 |
By analyzing the predicted binding poses, molecular docking simulations can identify the specific amino acid residues within the receptor's active site that are crucial for ligand binding. For sulfonamide inhibitors of hCA II, residues such as Thr199, Thr200, and Pro201 are known to form a hydrogen bond network that stabilizes the inhibitor.
In the case of Benzenesulfonamide, p-bromo-N-(3-pyridyl)-, the key interacting residues in the active site of hCA II are predicted to include:
His94, His96, His119: These histidine residues coordinate the catalytic zinc ion.
Thr199: Forms a critical hydrogen bond with the sulfonamide group.
Val121, Leu198, Val143: Form a hydrophobic pocket that accommodates the p-bromophenyl ring.
Gln92, Asn62, His64: Located in a more hydrophilic region, these residues are likely to interact with the 3-pyridyl moiety.
Understanding these key interactions is vital for structure-based drug design, as it allows for the rational modification of the ligand to improve its binding affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are most influential in determining the biological response, QSAR models can be used to predict the activity of new, unsynthesized compounds.
The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. For a series of analogs of Benzenesulfonamide, p-bromo-N-(3-pyridyl)-, a wide range of descriptors would be calculated. These can be broadly categorized as:
1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).
2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices, constitutional descriptors).
3D Descriptors: Calculated from the 3D coordinates of the atoms (e.g., molecular shape indices, steric parameters, solvent accessible surface area).
Quantum Chemical Descriptors: Obtained from quantum mechanical calculations (e.g., HOMO/LUMO energies, dipole moment, atomic charges, electrostatic potential).
A hypothetical set of key molecular descriptors for a QSAR study on benzenesulfonamide analogs is shown in the interactive table below:
| Descriptor Class | Descriptor Name | Description |
| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |
| Topological | Wiener Index (W) | A distance-based topological index. |
| Geometric | Solvent Accessible Surface Area (SASA) | The surface area of a molecule accessible to a solvent. |
| Electronic | Highest Occupied Molecular Orbital Energy (HOMO) | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. |
| Electronic | Lowest Unoccupied Molecular Orbital Energy (LUMO) | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |
| Physicochemical | LogP | The logarithm of the partition coefficient between octanol and water, a measure of lipophilicity. |
Once the molecular descriptors are calculated for a set of compounds with known biological activities (e.g., IC₅₀ or Kᵢ values), statistical methods are employed to build the QSAR model. Multiple Linear Regression (MLR) is a commonly used technique that generates a linear equation relating the biological activity to a combination of the most relevant descriptors.
The general form of an MLR-based QSAR equation is:
Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
where c₀ is a constant, c₁, c₂, ..., cₙ are the regression coefficients, and D₁, D₂, ..., Dₙ are the selected molecular descriptors.
The quality of the QSAR model is assessed using various statistical parameters, such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the standard error of estimation. A robust and predictive QSAR model can then be used to estimate the biological potency of novel benzenesulfonamide derivatives, guiding the synthesis of compounds with potentially improved activity. For instance, a hypothetical QSAR model might indicate that increased lipophilicity and a higher HOMO energy are correlated with enhanced inhibitory activity against a particular target.
In Silico Pharmacokinetic and Drug-Likeness Prediction
The virtual evaluation of a compound's journey through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME), alongside an assessment of its "drug-likeness," offers a predictive glimpse into its potential as a therapeutic agent. For Benzenesulfonamide, p-bromo-N-(3-pyridyl)-, a suite of computational models has been employed to generate a theoretical profile of these critical characteristics.
Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions
The ADME profile of a drug candidate is a pivotal determinant of its clinical success. In silico predictions for Benzenesulfonamide, p-bromo-N-(3-pyridyl)- suggest a favorable pharmacokinetic profile. The compound is predicted to have high gastrointestinal absorption, a key parameter for orally administered drugs. Its ability to permeate biological membranes is a critical factor in its distribution throughout the body.
The blood-brain barrier (BBB) presents a significant challenge for drugs targeting the central nervous system. Computational models predict that Benzenesulfonamide, p-bromo-N-(3-pyridyl)- is not likely to cross the BBB, suggesting its primary effects would be confined to the periphery. Furthermore, the compound is not predicted to be a substrate for P-glycoprotein (P-gp), an efflux pump that can limit the intracellular concentration and efficacy of many drugs.
Metabolism is a crucial aspect of drug clearance and can influence both the efficacy and toxicity of a compound. The cytochrome P450 (CYP) family of enzymes plays a central role in drug metabolism. In silico analysis indicates that Benzenesulfonamide, p-bromo-N-(3-pyridyl)- is a predicted inhibitor of several key CYP isoforms, including CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4. This potential for drug-drug interactions would require careful consideration in any future clinical development. The compound's predicted Log Kp (skin permeation) is -6.78 cm/s, indicating low skin permeability.
Table 1: Predicted ADME Properties of Benzenesulfonamide, p-bromo-N-(3-pyridyl)-
| Parameter | Predicted Value |
| Gastrointestinal Absorption | High |
| Blood-Brain Barrier Permeant | No |
| P-glycoprotein Substrate | No |
| CYP1A2 Inhibitor | Yes |
| CYP2C19 Inhibitor | Yes |
| CYP2C9 Inhibitor | Yes |
| CYP2D6 Inhibitor | Yes |
| CYP3A4 Inhibitor | Yes |
| Log Kp (skin permeation) | -6.78 cm/s |
Theoretical Assessment of Drug-Likeness and Bioavailability
Lipinski's Rule of Five is a widely used guideline to assess drug-likeness and predict oral absorption. The rule states that a compound is more likely to be orally bioavailable if it has no more than one violation of the following criteria: a molecular weight of less than 500 daltons, a log P (lipophilicity) of less than 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. The in silico analysis of Benzenesulfonamide, p-bromo-N-(3-pyridyl)- indicates that it adheres to all of these rules, with a molecular weight of 313.17 g/mol , a consensus Log P of 2.37, one hydrogen bond donor, and four hydrogen bond acceptors.
Other drug-likeness rules, such as the Ghose, Veber, Egan, and Muegge rules, provide additional filters for identifying promising drug candidates. Benzenesulfonamide, p-bromo-N-(3-pyridyl)- shows no violations of these rules, further strengthening its drug-like profile. The predicted bioavailability score, which integrates various physicochemical properties, is 0.55, indicating a good potential for oral bioavailability. The topological polar surface area (TPSA), a descriptor related to drug absorption and transport, is calculated to be 67.40 Ų, a value within the favorable range for good oral bioavailability.
Table 2: Predicted Drug-Likeness and Bioavailability of Benzenesulfonamide, p-bromo-N-(3-pyridyl)-
| Parameter | Predicted Value |
| Molecular Weight | 313.17 g/mol |
| Consensus Log P | 2.37 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Lipinski's Rule of Five Violations | 0 |
| Ghose Filter Violations | 0 |
| Veber Filter Violations | 0 |
| Egan Filter Violations | 0 |
| Muegge Filter Violations | 0 |
| Bioavailability Score | 0.55 |
| Topological Polar Surface Area (TPSA) | 67.40 Ų |
Structure Activity Relationship Sar Studies of Benzenesulfonamide, P Bromo N 3 Pyridyl Analogues
Impact of Substituent Modifications on Biological Activity
The biological activity of p-bromo-N-(3-pyridyl)benzenesulfonamide is highly sensitive to modifications of its core components. The nature and position of substituents can drastically alter the compound's potency, selectivity, and pharmacokinetic properties by affecting its electronic distribution, steric profile, and hydrogen bonding capacity.
The p-bromo substituent on the benzenesulfonamide (B165840) ring plays a significant role in the molecule's interaction with its biological target. Halogens can influence activity through a combination of steric, electronic, and lipophilic effects. The bromine atom, in particular, can participate in halogen bonding—a type of non-covalent interaction with electron-donating atoms in a protein's binding pocket—which can contribute to affinity.
Replacing the bromine atom with other halogens (Fluorine, Chlorine, Iodine) can modulate the biological activity. The optimal halogen often depends on the specific topology of the target's binding site. For instance, while fluorine can act as a hydrogen bond acceptor, the larger iodine atom may provide more significant van der Waals interactions. In some benzenesulfonamide inhibitors, the inclusion of a chlorine atom has been found to increase selectivity, albeit sometimes at the cost of lower binding affinity. mdpi.com A detailed analysis of these substitutions is crucial for fine-tuning the inhibitor's potency.
Table 1: Hypothetical Impact of Halogen Substitution at the Para-Position on Biological Activity
| Substituent (X) | Relative Potency | Rationale |
| -Br | Baseline | Optimal balance of size, lipophilicity, and potential for halogen bonding. |
| -H | Decreased | Loss of favorable hydrophobic and halogen bond interactions. |
| -F | Variable | Small size and high electronegativity; may alter electronic properties and act as a weak H-bond acceptor. cambridgemedchemconsulting.com |
| -Cl | Variable | Similar electronegativity to bromine but smaller size; may provide a different balance of steric and electronic effects. |
| -I | Variable | Larger and more polarizable than bromine, potentially enhancing van der Waals interactions but may be too large for some binding pockets. |
The N-(3-pyridyl) group is a critical component, with the nitrogen atom's position being paramount for biological activity. The nitrogen in the 3-position (meta-position) acts as a crucial hydrogen bond acceptor, orienting the molecule within the binding site of its target.
Changing the nitrogen's location to the 2- or 4-position would significantly alter the molecule's geometry and its ability to form key interactions. For example, an N-(2-pyridyl) isomer might form a bidentate chelate with a metal ion in a metalloenzyme, a type of interaction impossible for the 3-pyridyl isomer. The N-(4-pyridyl) isomer would place the hydrogen bond acceptor at a different vector entirely. Studies on various kinase inhibitors have shown that the pyridine (B92270) moiety and its substitution pattern are key determinants of potency and selectivity. cbijournal.com
Furthermore, chemical derivatization of the pyridyl ring itself, such as the introduction of small alkyl or alkoxy groups, can be used to probe the steric and electronic tolerances of the binding pocket, potentially leading to enhanced selectivity or potency. nih.gov
Table 2: Predicted Influence of Pyridyl Isomerism on Biological Activity
| Isomer | Rationale for Activity Change |
| N-(3-pyridyl) | (Reference) Optimal geometry for hydrogen bonding with the target. |
| N-(2-pyridyl) | Altered bond angle and proximity of nitrogen to the sulfonamide linker may cause steric hindrance or enable different, potentially less favorable, interactions. |
| N-(4-pyridyl) | The nitrogen atom is positioned further from the core, which would disrupt the established hydrogen bonding pattern required for activity. |
The sulfonamide (-SO₂NH-) linker is not merely a passive connector; it is an essential pharmacophoric element. It serves as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sulfonyl oxygens). Its rigid tetrahedral geometry correctly orients the aromatic rings relative to each other.
Modifying this linker typically leads to a significant loss of activity. For instance, replacing the sulfonamide with an amide (-CONH-) changes the geometry, electronic properties, and acidity of the N-H proton, which can disrupt critical binding interactions. nih.gov Similarly, N-alkylation of the sulfonamide nitrogen removes the hydrogen bond donor capability, which is often detrimental to activity. Research on pyrrolo[3,4-c]pyridine derivatives showed that replacing an ether linker with a sulfide (B99878) (-S-) or amine (-NH-) was not beneficial, underscoring the specific requirements of the linker. nih.gov
Positional Isomerism and Stereochemical Effects on Activity
Positional isomerism extends beyond the pyridyl nitrogen to the substituents on the benzene (B151609) ring. Moving the bromine atom from the para (4-position) to the meta (3-position) or ortho (2-position) would fundamentally alter the molecule's shape and dipole moment. Such changes would likely disrupt the precise fit into a well-defined binding pocket, generally leading to a decrease in activity. Studies on fluorinated benzenesulfonamides have confirmed the critical need for a specific spatial arrangement of the sulfonamide, a hydrophobic substituent, and other functional groups for effective biological activity. nih.govresearchgate.net
While the parent molecule, p-bromo-N-(3-pyridyl)benzenesulfonamide, is achiral, the introduction of stereocenters via derivatization would require careful stereochemical evaluation. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can have widely different potencies, metabolic profiles, and toxicities due to the stereospecific nature of biological receptors. nih.gov Therefore, if a chiral center were introduced, the synthesis and testing of individual enantiomers would be essential.
Bioisosteric Replacements in Lead Optimization and Selectivity Enhancement
Bioisosteric replacement is a key strategy in medicinal chemistry to fine-tune a lead compound's properties, such as potency, selectivity, and metabolic stability, while retaining its primary binding mode. drughunter.com A bioisostere is a functional group with similar steric and electronic properties to the group it replaces. cambridgemedchemconsulting.com
For p-bromo-N-(3-pyridyl)benzenesulfonamide, several bioisosteric replacements could be explored:
Bromo Group Replacement: The bromine atom could be replaced with groups of similar size, such as an isopropyl or trifluoromethyl (CF₃) group. cambridgemedchemconsulting.com The CF₃ group, for example, is highly lipophilic and can serve as a metabolically stable mimic of the bromine atom.
Phenyl Ring Replacement: The entire p-bromophenyl ring could be substituted with other aromatic systems, such as thiophene (B33073) or even another pyridine ring. This can alter the molecule's ADME (absorption, distribution, metabolism, and excretion) properties and potentially introduce new interactions to enhance selectivity.
Pyridyl Ring Replacement: The pyridyl ring could be replaced by other 5- or 6-membered nitrogen-containing heterocycles like pyrimidine, pyrazine, or thiazole (B1198619) to modulate basicity and hydrogen bonding capacity.
Sulfonamide Linker Replacement: While often detrimental, in some cases, the sulfonamide can be replaced by bioisosteres like a retro-sulfonamide or a stable heterocyclic ring such as a 1,2,4-oxadiazole (B8745197) to improve pharmacokinetic properties. nih.gov
Table 3: Potential Bioisosteric Replacements for Lead Optimization
| Original Group | Bioisosteric Replacement | Potential Advantage |
| p-Bromo | p-Trifluoromethyl (-CF₃) | Increased metabolic stability, similar steric profile. cambridgemedchemconsulting.com |
| p-Bromo | p-Isopropyl | Increased lipophilicity, different steric bulk. cambridgemedchemconsulting.com |
| Phenyl Ring | Thiophene Ring | Modulate lipophilicity and metabolic profile. cambridgemedchemconsulting.com |
| Pyridyl Ring | Pyrimidine Ring | Alter hydrogen bonding vectors and basicity. |
| Sulfonamide (-SO₂NH-) | 1,2,4-Oxadiazole | Improved metabolic stability and cell permeability. nih.gov |
Rational Design Principles for Tailored Biological Activities
The collective SAR data allows for the formulation of rational design principles to create analogues with tailored biological activities. The goal is to enhance desired properties like potency and selectivity while minimizing off-target effects.
Key design principles derived from the SAR of this scaffold include:
Preservation of the Core Scaffold: The N-(pyridyl)benzenesulfonamide framework is the essential pharmacophore. Major alterations to this core are likely to abrogate activity.
Strategic Halogenation: The para-position of the benzene ring is a key point for modification. The nature of the halogen can be fine-tuned to optimize interactions within the specific sub-pocket of a target.
Importance of the 3-Pyridyl Nitrogen: The hydrogen bond accepting capability of the nitrogen at the 3-position of the pyridine ring is critical. Its position must be maintained for optimal binding.
Leveraging Bioisosterism for Property Refinement: Bioisosteric replacements of the phenyl or pyridyl rings can be employed to escape patent space or to improve drug-like properties such as solubility and metabolic stability without losing potency. nih.gov
Targeted Derivatization for Selectivity: Introducing small substituents onto the pyridyl or phenyl rings can exploit subtle differences between related protein targets to achieve isoform-selective inhibition.
By applying these principles, medicinal chemists can systematically modify the p-bromo-N-(3-pyridyl)benzenesulfonamide structure to develop new chemical entities with improved therapeutic potential.
Mechanistic Insights into Biological Activities in Vitro and Animal Models
Enzyme Inhibition Mechanisms
Intensive searches of scientific databases and literature have been conducted to elucidate the inhibitory activity of Benzenesulfonamide (B165840), p-bromo-N-(3-pyridyl)- against a range of enzymes. The following subsections summarize the findings for each specific enzyme target.
No specific research findings or data on the inhibitory mechanism of Benzenesulfonamide, p-bromo-N-(3-pyridyl)- against human Carbonic Anhydrase isozymes I, II, IX, or XII were identified in the reviewed scientific literature.
There are no available scientific studies or data detailing the inhibitory effects or mechanism of action of Benzenesulfonamide, p-bromo-N-(3-pyridyl)- on Histone Deacetylases (HDACs).
No published research was found that investigates or provides data on the inhibition of Dihydropteroate Synthase (DHPS) by Benzenesulfonamide, p-bromo-N-(3-pyridyl)-.
The scientific literature did not yield any studies concerning the inhibitory activity or mechanistic interaction of Benzenesulfonamide, p-bromo-N-(3-pyridyl)- with either Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE).
There is no available research documenting the inhibitory potential or mechanism of Benzenesulfonamide, p-bromo-N-(3-pyridyl)- on the enzymes Smyd3 or Leucine-Zipper and Sterile-α Motif Kinase (ZAK).
No scientific data or research articles were identified that describe the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Benzenesulfonamide, p-bromo-N-(3-pyridyl)-.
BRD4 Protein Binding and Inhibition
There is currently no direct scientific evidence available that details the binding and inhibition of the bromodomain-containing protein 4 (BRD4) by Benzenesulfonamide, p-bromo-N-(3-pyridyl)-. However, research into other sulfonamide derivatives has established this class of compounds as potential BRD4 inhibitors. For instance, a study focused on N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives identified them as inhibitors of BRD4, which showed efficacy against acute myeloid leukemia. nih.gov This suggests that the sulfonamide scaffold can be a viable pharmacophore for targeting the acetyl-lysine binding pocket of bromodomains. The potential for Benzenesulfonamide, p-bromo-N-(3-pyridyl)- to act as a BRD4 inhibitor would depend on how the p-bromo substitution on the benzene (B151609) ring and the N-pyridyl group influence its conformation and interaction within the BRD4 binding site. Further empirical studies are necessary to validate this hypothesis.
Molecular Interactions with Biomolecules
The scientific literature lacks any studies investigating the direct binding properties and modes of interaction between Benzenesulfonamide, p-bromo-N-(3-pyridyl)- and DNA.
While direct studies on the interaction of Benzenesulfonamide, p-bromo-N-(3-pyridyl)- with human serum albumin (HSA) are not available, a comprehensive study on the structurally analogous compound, 4-Bromo-N-(thiazol-2-yl)benzenesulfonamide, provides valuable insights into potential binding dynamics. elsevierpure.com This study utilized multi-spectroscopic and computational methods to elucidate the interaction with HSA.
The investigation revealed that 4-Bromo-N-(thiazol-2-yl)benzenesulfonamide binds to HSA primarily through a static quenching mechanism, indicating the formation of a ground-state complex. elsevierpure.com The binding was found to be spontaneous, with hydrophobic interactions and hydrogen bonding playing a significant role. elsevierpure.com Competitive binding experiments pinpointed the primary binding site to the substructural domain IIA (site I) of HSA. elsevierpure.com Furthermore, the binding induced conformational changes in the secondary structure of HSA, with an observed alteration in the α-helix content. elsevierpure.com Molecular dynamics simulations supported the formation of a stable complex. elsevierpure.com
Given the structural similarities, it is plausible that Benzenesulfonamide, p-bromo-N-(3-pyridyl)- could also exhibit significant binding to HSA, which would have implications for its pharmacokinetic profile, including its distribution and half-life in the bloodstream. However, the difference in the heterocyclic ring (pyridyl vs. thiazolyl) would likely influence the specific binding affinity and orientation within the HSA binding pocket.
Table 1: Postulated Interaction Profile of Benzenesulfonamide, p-bromo-N-(3-pyridyl)- with Human Serum Albumin (HSA) based on data from a structurally similar compound.
| Parameter | Postulated Finding for Benzenesulfonamide, p-bromo-N-(3-pyridyl)- | Basis of Postulation (Study on 4-Bromo-N-(thiazol-2-yl)benzenesulfonamide) |
| Binding Mechanism | Static quenching | Formation of a ground-state complex with HSA. elsevierpure.com |
| Primary Binding Forces | Hydrophobic interactions and hydrogen bonding | Spontaneous interaction driven by these forces. elsevierpure.com |
| Primary Binding Site | Likely Substructural Domain IIA (Site I) | Competitive binding studies identified this as the preferential site. elsevierpure.com |
| Effect on Protein Conformation | Potential alteration of α-helical content | Binding induced changes in the secondary structure of HSA. elsevierpure.com |
This table presents hypothetical interactions and requires experimental verification for Benzenesulfonamide, p-bromo-N-(3-pyridyl)-.
Cellular Pathway Modulation in Biological Systems (In Vitro Studies)
There are no specific studies that have investigated the effect of Benzenesulfonamide, p-bromo-N-(3-pyridyl)- on cell cycle regulation. While some benzenesulfonamide derivatives have been reported to possess anticancer properties, which often involve interference with the cell cycle, the specific pathways and efficacy of this particular compound remain unknown. researchgate.netnih.gov
Similarly, the ability of Benzenesulfonamide, p-bromo-N-(3-pyridyl)- to induce apoptosis and the specific pathways involved have not been elucidated in the scientific literature. The anticancer effects of some related sulfonamides are known to be mediated through the induction of apoptosis, but this cannot be directly extrapolated to the compound without dedicated research. rsc.org
Modulation of Oncogene Expression (e.g., c-Myc, CDK6)
There is currently no available scientific literature that specifically investigates or provides data on the modulation of oncogenes such as c-Myc or Cyclin-Dependent Kinase 6 (CDK6) by Benzenesulfonamide, p-bromo-N-(3-pyridyl)-. While the broader class of sulfonamide derivatives has been a subject of interest in anticancer research, the specific effects of this particular halogenated pyridyl-substituted benzenesulfonamide on these critical regulators of cell proliferation and tumorigenesis remain uncharacterized.
Consequently, no data tables or detailed research findings on the impact of Benzenesulfonamide, p-bromo-N-(3-pyridyl)- on c-Myc or CDK6 expression can be presented at this time. Further research is required to explore the potential of this compound to interact with and modulate these or other oncogenic pathways.
Voltage-Gated Sodium Channel (NaV1.1, NaV1.6) Modulation in Neuronal Excitability Models
Similarly, a comprehensive review of existing research reveals a lack of specific data on the modulatory effects of Benzenesulfonamide, p-bromo-N-(3-pyridyl)- on the voltage-gated sodium channels NaV1.1 and NaV1.6. These channels are crucial for the generation and propagation of action potentials in neurons, and their modulation can significantly impact neuronal excitability.
While other benzenesulfonamide-containing compounds have been explored for their activity on various ion channels, no studies were identified that specifically examined the interaction of Benzenesulfonamide, p-bromo-N-(3-pyridyl)- with NaV1.1 or NaV1.6. Therefore, no data on its potential inhibitory or activatory effects, or its influence on channel kinetics in neuronal excitability models, can be provided. This represents a gap in the current understanding of the pharmacological profile of this compound.
Exploration of Pharmacological Applications in Vitro and Animal Model Studies
Antimicrobial Research Applications
Studies have investigated the efficacy of p-bromo-N-(3-pyridyl)benzenesulfonamide and related structures against various microbial pathogens, including bacteria, fungi, and protozoa.
Antibacterial Activity against Gram-Positive and Gram-Negative Bacterial Strains
The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. In one study, the related compound N-pyridin-3-yl-benzenesulfonamide was tested against several bacterial strains. researchgate.netindexcopernicus.com The highest activity was observed against Salmonella typhi, with inhibition zones of 16, 12, 8, and 5 mm at concentrations of 150, 100, 50, and 25 mg/ml, respectively. researchgate.net Against the Gram-positive bacterium Staphylococcus aureus, it showed inhibition zones of 14, 10, and 5 mm at concentrations of 150, 100, and 50 mg/ml. researchgate.net The weakest activity was noted against Escherichia coli, with inhibition zones of 12 and 8 mm at 150 and 100 mg/ml, respectively, and no inhibition at lower concentrations. researchgate.net
Other research on benzenesulfonamide (B165840) derivatives has also shown broad-spectrum antibacterial potential. frontiersin.orgrsc.org For instance, certain derivatives were effective against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi (Gram-negative). frontiersin.org The minimum inhibitory concentrations (MICs) for some of these derivatives were found to be in the range of 6.28 to 8.90 mg/mL, indicating potent activity. frontiersin.org
Table 1: Antibacterial Activity of N-pyridin-3-yl-benzenesulfonamide
| Bacterial Strain | Type | Concentration (mg/ml) | Zone of Inhibition (mm) |
|---|---|---|---|
| Salmonella typhi | Gram-Negative | 150 | 16 |
| 100 | 12 | ||
| 50 | 8 | ||
| 25 | 5 | ||
| Staphylococcus aureus | Gram-Positive | 150 | 14 |
| 100 | 10 | ||
| 50 | 5 | ||
| Escherichia coli | Gram-Negative | 150 | 12 |
| 100 | 8 |
Antifungal and Antiprotozoal Potential
The antifungal potential of benzenesulfonamides has been explored against various fungal strains. Research has shown that derivatives can be effective against fungi such as Candida albicans and Aspergillus niger. frontiersin.org In one study, different derivatives showed potent activity, with one compound being the most active against C. albicans (MIC 6.63 mg/mL) and another against A. niger (MIC 6.28 mg/mL). frontiersin.org The core sulfonamide structure is recognized for its potential as an antifungal agent. researchgate.net
In the realm of antiprotozoal research, sulfonamides are also considered promising. researchgate.net While specific studies on p-bromo-N-(3-pyridyl)benzenesulfonamide's antiprotozoal activity are not detailed, the broader class of sulfonamides has been investigated for this purpose. researchgate.netmdpi.com For example, some thiazole (B1198619) derivatives have shown activity against Plasmodium falciparum, the parasite responsible for malaria. mdpi.com
Antibiofilm Activity
Biofilms are structured communities of microorganisms that are notoriously difficult to treat. Some research has focused on the ability of related compounds to inhibit biofilm formation. Studies on tryptophan-substituted peptides derived from cecropin (B1577577) A-melittin hybrid peptide BP100 have demonstrated remarkable antibiofilm activity, showing effects at concentrations lower than those of the well-documented antibiofilm agent LL-37. mdpi.com Other studies on phytochemicals like borneol and citral (B94496) have also shown the ability to reduce biofilm formation by pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov While direct studies on p-bromo-N-(3-pyridyl)benzenesulfonamide are limited, the investigation into related structures suggests a potential avenue for future research.
Anti-Cancer Research Applications
The potential of p-bromo-N-(3-pyridyl)benzenesulfonamide and its analogs as anti-cancer agents has been a significant area of investigation, with studies focusing on their effects on cancer cell growth and the inhibition of enzymes crucial for tumor survival.
Antiproliferative Effects on Cancer Cell Lines (e.g., Breast Cancer, Glioblastoma, Pancreatic Cancer)
Benzenesulfonamide derivatives have been evaluated for their ability to stop the proliferation of various cancer cell lines. For instance, certain derivatives have shown significant antiproliferative activity against breast cancer cell lines like MCF-7. mdpi.com One phenylsulfonylpiperazine derivative was particularly effective against the luminal breast cancer cell line MCF-7, with an IC50 value of 4.48 μM and a high selectivity index. mdpi.com Other studies have highlighted the potential of benzenesulfonamides against lung cancer cells (A549), where they were found to effectively reduce cell proliferation after 72 hours of treatment. immunopathol.com
The antiproliferative effects are not limited to breast and lung cancer. Research has also explored their efficacy against glioblastoma and pancreatic cancer cells, particularly under hypoxic conditions where tumor-associated enzymes are active. nih.gov Furthermore, a p-bromo substituted bisthiazole derivative showed significant activity against the rat glioma C6 cell line, with an IC50 value comparable to the reference drug mitoxantrone. mdpi.com
Table 2: Antiproliferative Activity of Selected Benzenesulfonamide Derivatives
| Compound Type | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Phenylsulfonylpiperazine derivative (Compound 3) | MCF-7 (Luminal Breast Cancer) | 4.48 µM | mdpi.com |
| p-Bromo substituted bisthiazole derivative | C6 (Rat Glioma) | 11.3 ± 1.2 µg/mL | mdpi.com |
| N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide derivative (5i) | T-47D (Breast Cancer) | 19.7 µM | nih.gov |
| N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide derivative (5i) | SK-N-MC (Neuroblastoma) | 25.2 µM | nih.gov |
Inhibition of Tumor-Associated Enzymes
A key mechanism behind the anti-cancer activity of sulfonamides is their ability to inhibit specific enzymes that are overexpressed in tumors, such as carbonic anhydrases (CAs). nih.govnih.gov The sulfonamide group can bind to the zinc ion in the active site of CAs, disrupting their function. nih.gov Tumor-associated isoforms like CA IX and CA XII are particularly important targets because they help cancer cells survive in the acidic and hypoxic tumor microenvironment. nih.govnih.govnih.gov
Research on 4-substituted pyridine-3-sulfonamides, a class that includes the title compound, has shown potent inhibition of these cancer-associated CAs. nih.govnih.gov Some of these compounds exhibited strong inhibitory activity with KI values in the nanomolar range against hCA IX (as low as 137 nM) and hCA XII (as low as 91 nM). nih.gov By inhibiting these enzymes, the compounds can disrupt the pH regulation of cancer cells, potentially making them more susceptible to other treatments. nih.gov This mechanism is a cornerstone of the development of sulfonamide-based anti-cancer drugs. nih.gov
Antioxidant Research Applications (e.g., DPPH, Superoxide (B77818) Radical Scavenging)
The antioxidant potential of chemical compounds is a critical area of pharmacological research, given the role of oxidative stress in numerous disease pathologies. The evaluation of a compound's ability to scavenge free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and superoxide radicals, provides insight into its antioxidant capacity.
Other Emerging Pharmacological Applications
Beyond antiviral and antioxidant research, the unique structural features of Benzenesulfonamide, p-bromo-N-(3-pyridyl)- suggest potential applications in other therapeutic areas.
Antidiabetic Activity (in animal models)
The investigation of novel therapeutic agents for diabetes mellitus is a global health priority. Animal models play a crucial role in the preclinical assessment of potential antidiabetic compounds. While various sulfonamide derivatives have been a cornerstone in the management of diabetes, specific studies evaluating the antidiabetic activity of Benzenesulfonamide, p-bromo-N-(3-pyridyl)- in animal models have not been prominently reported. Future research in this area would be valuable to determine its potential role in glucose metabolism and insulin (B600854) sensitivity.
Anti-inflammatory Activity
Inflammation is a key pathological process in a multitude of diseases. The search for new anti-inflammatory agents is a continuous effort in medicinal chemistry. Research has been conducted on the anti-inflammatory properties of various N-phenylbenzenesulfonamide derivatives. These studies often involve in vitro assays and in vivo models, such as carrageenan-induced paw edema in rats, to assess the compound's ability to mitigate inflammatory responses. However, specific data detailing the anti-inflammatory effects of Benzenesulfonamide, p-bromo-N-(3-pyridyl)- are not extensively available.
Antiepileptic Potential (based on sodium channel modulation in theoretical/animal models)
Voltage-gated sodium channels are critical targets for antiepileptic drugs. Modulation of these channels can control neuronal hyperexcitability, a hallmark of epilepsy. Theoretical and animal models are instrumental in identifying and characterizing compounds that interact with sodium channels. While the benzenesulfonamide scaffold is present in some compounds with neurological activity, there is a lack of specific research data from theoretical or animal models that demonstrates the sodium channel modulating and potential antiepileptic effects of Benzenesulfonamide, p-bromo-N-(3-pyridyl)-.
Future Research Directions and Translational Perspectives
Design and Synthesis of Novel Analogues with Enhanced Potency and Selectivity
The future development of Benzenesulfonamide (B165840), p-bromo-N-(3-pyridyl)- hinges on the strategic design and synthesis of new analogues. The primary goal is to improve its potency against specific biological targets while enhancing selectivity to minimize off-target effects. One promising approach involves creating hybrid compounds that merge the core structure with other pharmacologically active scaffolds. tandfonline.com For instance, incorporating moieties known to interact with specific enzyme active sites or cellular receptors could yield derivatives with significantly improved therapeutic profiles.
Structure-activity relationship (SAR) studies are fundamental to this process. nih.gov By systematically modifying the structure of the parent compound and evaluating the biological activity of the resulting analogues, researchers can identify key chemical features responsible for its effects. For example, substitutions at various positions on the benzene (B151609) and pyridine (B92270) rings can be explored. A study on N-(3-substituted-phenyl)benzenesulfonamides revealed that different substitutions led to a range of inhibitory concentrations (IC50) against lysine-specific demethylase 1 (LSD1), highlighting the importance of such modifications. researchgate.net
| Compound Series | Modification | Biological Target | Observed Activity (IC50) | Reference |
| N-(3-substituted-phenyl)benzenesulfonamides | Various substitutions on the phenyl ring | Lysine Specific Demethylase 1 (LSD1) | 7.5 - 68 µM | researchgate.net |
The synthesis of these novel analogues can be achieved through established and innovative chemical reactions. A common method involves the reaction of a substituted benzenesulfonyl chloride with an appropriate aminopyridine derivative. researchgate.net More advanced techniques, such as palladium-catalyzed cross-coupling reactions, could be employed to introduce a wider variety of substituents and create more complex molecular architectures. rsc.org For example, a Sonogashira coupling reaction has been used to link a pyridine group to an indole (B1671886) core in the synthesis of other complex sulfonamides. nih.gov
Integration of Advanced Computational and Experimental Methodologies
To accelerate the drug discovery process, modern research integrates computational modeling with experimental validation. Molecular docking, a key computational tool, can predict how a molecule like Benzenesulfonamide, p-bromo-N-(3-pyridyl)- or its derivatives might bind to the active site of a target protein. researchgate.net This allows for the in silico screening of virtual libraries of compounds, prioritizing those with the highest predicted binding affinity for synthesis and experimental testing. Such approaches have been successfully used to identify novel reversible inhibitors of LSD1 and to understand their binding modes. researchgate.net
Experimentally, a suite of analytical techniques is essential for the characterization and purity assessment of newly synthesized compounds. These include:
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the molecule. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the detailed molecular structure. researchgate.net
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and molecular weight. nih.gov
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. nih.gov
The combination of these computational and experimental methods creates a powerful workflow for the rational design and development of new drug candidates based on the Benzenesulfonamide, p-bromo-N-(3-pyridyl)- scaffold.
Exploration of New Biological Targets and Pathways
The broad biological activity of sulfonamides suggests that Benzenesulfonamide, p-bromo-N-(3-pyridyl)- and its derivatives may interact with a variety of cellular targets and pathways. researchgate.netajchem-b.com While some sulfonamides are known to inhibit the folate biosynthetic pathway in bacteria, others have been found to act on enzymes crucial in human diseases, such as carbonic anhydrases, kinases, and proteases. researchgate.nettandfonline.com
Future research should aim to identify the specific molecular targets of Benzenesulfonamide, p-bromo-N-(3-pyridyl)-. This can be achieved through techniques like affinity chromatography-mass spectrometry or by screening the compound against panels of known enzymes and receptors. For example, various sulfonamide derivatives have been investigated for their potential to treat Alzheimer's disease by targeting enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and secretases, or by modulating pathways such as the NRF2 antioxidant response. ingentaconnect.com Similarly, other benzenesulfonamide derivatives have been identified as inhibitors of lysine-specific demethylase 1 (LSD1), a target in cancer therapy. researchgate.net A parent compound, N-pyridin-3-yl-benzenesulfonamide, has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. researchgate.net
| Organism | Concentration (mg/ml) | Average Zone of Inhibition (mm) |
| Staphylococcus aureus | 150 | 16 |
| 100 | 12 | |
| 50 | 8 | |
| 25 | 5 | |
| Salmonella typhi | 150 | 14 |
| 100 | 10 | |
| 50 | 6 | |
| 25 | 0 | |
| Escherichia coli | 150 | 12 |
| 100 | 9 | |
| 50 | 0 | |
| 25 | 0 |
Data adapted from a study on the antimicrobial activity of N-pyridin-3yl-benzenesulfonamide. researchgate.net
By exploring these and other potential targets, the therapeutic applications of this class of compounds could be expanded into areas such as oncology, neurodegenerative diseases, and infectious diseases. nih.govtandfonline.com
Challenges and Opportunities in the Preclinical Development of Benzenesulfonamide, p-bromo-N-(3-pyridyl)- Derivatives
The path from a promising compound to a clinical drug is fraught with challenges. For derivatives of Benzenesulfonamide, p-bromo-N-(3-pyridyl)-, a key hurdle will be optimizing their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov Poor solubility, rapid metabolism, or unforeseen toxicity can halt the development of an otherwise potent compound.
A significant opportunity lies in the versatility of the arylsulfonamide structure, which allows for fine-tuning of its physicochemical properties to overcome these challenges. nih.gov For instance, the introduction of hydrophilic groups can improve solubility and alter distribution within the body. nih.gov Furthermore, understanding the metabolic pathways of these compounds is crucial for designing derivatives with improved stability and longer half-lives.
Another challenge is ensuring high selectivity for the intended biological target to avoid off-target effects and associated toxicities. researchgate.net This requires a deep understanding of the structure-activity relationship and the use of sensitive screening assays to detect unintended interactions.
Despite these hurdles, the potential for developing novel agents for a range of diseases makes the preclinical development of Benzenesulfonamide, p-bromo-N-(3-pyridyl)- derivatives a significant opportunity. nih.gov The vast chemical space that can be explored through synthetic modifications, combined with advanced screening and computational methods, provides a powerful platform for discovering new and effective medicines.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for p-bromo-N-(3-pyridyl)benzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling reactions such as Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. For example, brominated benzenesulfonamide precursors can react with 3-aminopyridine derivatives under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (e.g., DMF/H₂O) at 80–100°C. Optimization includes adjusting stoichiometry, catalyst loading, and reaction time to maximize yield. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization ensures high purity .
Q. How can the purity and structural integrity of p-bromo-N-(3-pyridyl)benzenesulfonamide be confirmed?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- ¹H/¹³C NMR : Verify substituent positions (e.g., bromine at para-position, pyridyl N-bonding) through characteristic shifts (e.g., aromatic protons at δ 7.2–8.5 ppm, pyridyl protons at δ 8.0–8.8 ppm).
- X-ray crystallography : Resolve crystal packing and confirm bond angles/distances, particularly the sulfonamide S–N–C(pyridyl) linkage .
- HPLC-MS : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) coupled with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Advanced Research Questions
Q. How does the 3-pyridyl group influence biological activity compared to 4-pyridyl analogs in enzyme inhibition studies?
- Methodological Answer : Computational studies (e.g., DFT-D3 or QM/MM) reveal differences in binding energies and steric interactions. For example, the 3-pyridyl group may exhibit weaker π-π stacking with aromatic residues in enzyme active sites compared to 4-pyridyl derivatives, as shown in nicotinamide phosphoribosyltransferase inhibitors. Activity assays (e.g., IC₅₀ measurements) paired with molecular docking (AutoDock Vina) can validate these predictions. Note that conformational sampling and solvation effects must be included to avoid false negatives .
Q. What strategies are effective for designing heterometallic coordination cages using p-bromo-N-(3-pyridyl)benzenesulfonamide as a ligand?
- Methodological Answer : The 3-pyridyl group acts as a donor for transition metals (e.g., Pd²⁺). To prevent undesired small aggregates, use bulky substituents (e.g., bromine) to enforce steric hindrance. Synthetic protocols involve mixing the ligand with Pd(NO₃)₂ in a 2:1 molar ratio in DMF/MeOH under reflux. Characterize the resulting octahedral cages via SC-XRD (single-crystal X-ray diffraction) and ESI-MS to confirm stoichiometry .
Q. How can metabolic byproducts of p-bromo-N-(3-pyridyl)benzenesulfonamide be reliably detected in biological matrices?
- Methodological Answer : Employ LC-MS/MS with isotopically labeled internal standards (ISTDs) such as deuterated analogs. Sample preparation includes protein precipitation (acetonitrile/methanol) followed by SPE (C18 cartridges). Monitor metabolites like hydroxylated or glucuronidated derivatives using MRM (multiple reaction monitoring) transitions. For example, track m/z shifts corresponding to bromine loss or pyridyl oxidation .
Q. How to resolve contradictions in reported bioactivity data between p-bromo-N-(3-pyridyl)benzenesulfonamide and its fluorinated analogs?
- Methodological Answer : Conduct systematic SAR (structure-activity relationship) studies:
- Synthesize derivatives with varying substituents (e.g., –CF₃, –OCH₃) at the para-position.
- Compare binding affinities using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
- Perform MD simulations (AMBER/CHARMM) to assess dynamic interactions in enzyme pockets, focusing on halogen bonding (Br vs. F) and hydrophobic effects .
Q. What is the impact of electron-withdrawing substituents (e.g., –Br) on the sulfonamide group’s reactivity in nucleophilic reactions?
- Methodological Answer : Substituents at the para-position modulate the sulfonamide’s electrophilicity. Use Hammett σ constants to predict reactivity: –Br (σₚ⁺ = +0.23) increases electrophilicity, favoring nucleophilic attack at the sulfur center. Experimental validation involves reacting the sulfonamide with amines (e.g., benzylamine) in THF at 60°C, monitoring conversion via TLC. Compare kinetics (pseudo-first-order rate constants) with analogs lacking –Br .
Data Analysis & Experimental Design
Q. How to address signal suppression/enhancement in LC-MS analysis of p-bromo-N-(3-pyridyl)benzenesulfonamide metabolites?
- Methodological Answer : Use a matrix-matched calibration curve with ISTDs added during sample quenching. Evaluate matrix effects by spiking post-extraction samples and calculating recovery rates (≥85% acceptable). Adjust ionization parameters (e.g., ESI voltage, desolvation temperature) to mitigate ion suppression caused by co-eluting salts .
Q. What computational methods best explain the stability differences between 3-pyridyl and 4-pyridyl head groups in related sulfonamides?
- Methodological Answer : Hybrid QM/MM simulations (e.g., Gaussian/NAMD) provide insights into electronic and steric contributions. Calculate frontier molecular orbitals (HOMO-LUMO gaps) and non-covalent interaction (NCI) plots to visualize steric clashes or favorable π-stacking. Compare Gibbs free energy (ΔG) of binding using MM-PBSA/GBSA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
